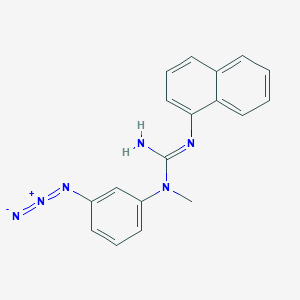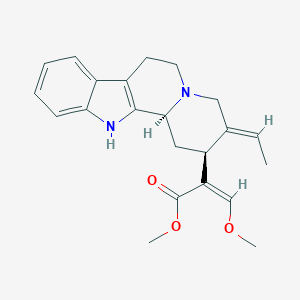
Geissoschizina éter metílico
Descripción general
Descripción
El éter metílico de geissosquizina es un alcaloide indólico que se encuentra en el gancho de Uncaria, un constituyente de la medicina tradicional japonesa yokukansan . Este compuesto ha sido identificado como que tiene efectos farmacológicos significativos, particularmente en la modulación de los receptores de serotonina . Es conocido por su efecto antagonista sobre los receptores 5-HT7, que juega un papel en sus efectos psicotropos .
Aplicaciones Científicas De Investigación
El éter metílico de geissosquizina tiene una amplia gama de aplicaciones de investigación científica:
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El éter metílico de geissosquizina se aísla típicamente de la planta Uncaria rhynchophylla . El proceso de aislamiento involucra técnicas de extracción y purificación que separan el compuesto de otros alcaloides presentes en la planta. Las rutas sintéticas específicas y las condiciones de reacción para la síntesis de laboratorio no están ampliamente documentadas, pero el aislamiento de fuentes naturales sigue siendo el método principal para obtener este compuesto.
Métodos de Producción Industrial: La producción industrial de éter metílico de geissosquizina implica la extracción a gran escala de Uncaria rhynchophylla. El proceso incluye la cosecha de la planta, el secado y luego el uso de solventes para extraer los alcaloides. El extracto se purifica luego utilizando técnicas cromatográficas para aislar el éter metílico de geissosquizina .
Análisis De Reacciones Químicas
Tipos de Reacciones: El éter metílico de geissosquizina experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución .
Reactivos y Condiciones Comunes:
Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se emplean típicamente.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir con reactivos como los haluros de alquilo.
Productos Mayores: Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de N-óxido de éter metílico de geissosquizina .
Mecanismo De Acción
El éter metílico de geissosquizina ejerce sus efectos principalmente a través de su interacción con los receptores de serotonina. Actúa como un antagonista del receptor 5-HT7 y un agonista del receptor 5-HT1A . Esta acción dual modula la liberación de neurotransmisores y la excitabilidad neuronal, contribuyendo a sus efectos psicotropos y antiepilépticos .
Comparación Con Compuestos Similares
El éter metílico de geissosquizina es único entre los alcaloides indólicos debido a sus interacciones específicas con los receptores. Compuestos similares incluyen:
- Hirsutina
- Hirsuteína
- Rhynchophyllina
- Isorhynchophyllina
- Corynoxeína
- Isocorynoxeína
Estos compuestos comparten similitudes estructurales pero difieren en sus afinidades de unión a los receptores y efectos farmacológicos. La combinación única de antagonismo 5-HT7 y agonismo 5-HT1A del éter metílico de geissosquizina lo diferencia en su potencial terapéutico .
Propiedades
IUPAC Name |
methyl (Z)-2-[(2S,3E,12bS)-3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-4-14-12-24-10-9-16-15-7-5-6-8-19(15)23-21(16)20(24)11-17(14)18(13-26-2)22(25)27-3/h4-8,13,17,20,23H,9-12H2,1-3H3/b14-4-,18-13-/t17-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMJZLUOKJRHOW-XEASWFAXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=CC=CC=C34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/CN2CCC3=C([C@@H]2C[C@@H]1/C(=C/OC)/C(=O)OC)NC4=CC=CC=C34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101045604 | |
| Record name | Geissoschizine methyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101045604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60314-89-8 | |
| Record name | Geissoschizine methyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60314-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Geissoschizine methyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060314898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Geissoschizine methyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101045604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GEISSOSCHIZINE METHYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TNN2THT2NX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary pharmacological targets of GM?
A1: GM interacts with multiple targets in the central nervous system, exhibiting affinity for various serotonin (5-HT) receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT4, 5-HT5A, 5-HT6, and 5-HT7. [, , ] It demonstrates partial agonistic activity at 5-HT1A receptors and antagonistic activity at 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT7 receptors. [] Additionally, GM exhibits acetylcholinesterase (AChE) inhibitory activity. [, , ]
Q2: How does GM's interaction with 5-HT receptors contribute to its potential therapeutic effects?
A2: GM's partial agonism at 5-HT1A receptors is linked to its anti-aggressive effects, [, ] while its antagonism at 5-HT2A receptors might contribute to its potential antipsychotic-like activity. [, ] The modulation of multiple 5-HT receptor subtypes suggests a complex interplay that contributes to its diverse pharmacological profile.
Q3: Does GM affect other neurotransmitter systems?
A3: Research suggests that GM may influence the dopaminergic system by inhibiting catechol-O-methyltransferase (COMT), an enzyme involved in dopamine metabolism. [] This inhibition could lead to increased dopamine levels, potentially contributing to some of GM's effects.
Q4: What are the downstream effects of GM's AChE inhibitory activity?
A4: By inhibiting AChE, GM can increase acetylcholine levels in the brain. [, , ] This mechanism is particularly relevant to its potential in managing conditions like Alzheimer's disease, where acetylcholine deficiency is a hallmark.
Q5: How does GM contribute to the neuroprotective effects of Uncaria hook?
A5: Studies indicate that GM, alongside other alkaloids in Uncaria hook, might exert neuroprotective effects through various mechanisms, including anti-oxidant, anti-inflammatory, and neuromodulatory activities. [, , ] These properties are being investigated for their potential in neurodegenerative diseases.
Q6: What is known about the absorption and distribution of GM?
A6: GM is absorbed into the bloodstream following oral administration of Uncaria hook preparations. [, , ] Importantly, it can cross the blood-brain barrier, reaching the brain, which is crucial for its central nervous system activity. [, , ]
Q7: How is GM metabolized in the body?
A7: GM is primarily metabolized by cytochrome P450 (CYP) enzymes, mainly CYP3A4, into various metabolites. [, , ] The metabolic profile includes oxidized, demethylated, and water-adduct forms. [, ] Notably, there might be gender-related differences in GM metabolism in rats, although not observed in humans. [, ]
Q8: What are the routes of GM elimination?
A8: Following metabolism, GM and its metabolites are excreted through various routes, including urine and bile. [, ] The specific contributions of each route may vary depending on factors such as dosage and individual variations.
Q9: What in vitro models have been used to study the effects of GM?
A9: Various cell-based assays have been employed to investigate GM's effects, including primary cultured rat cortical neurons, [] PC12 cells (rat pheochromocytoma cells), [] and HT22 cells (mouse hippocampal neuronal cells). [] These models have provided insights into its neuroprotective, anti-inflammatory, and neurotrophic properties.
Q10: What in vivo models have been used to study the effects of GM?
A10: Rodent models, particularly rats and mice, have been extensively used to study the effects of GM. These include models of Alzheimer's disease, [] Parkinson's disease, [] depression, [] and behavioral disorders. [, ]
Q11: Are there any clinical trials investigating the therapeutic potential of GM?
A11: While clinical trials have assessed the efficacy of Uncaria hook preparations containing GM, specifically yokukansan, for conditions like behavioral and psychological symptoms of dementia (BPSD), [, , ] dedicated clinical trials focusing solely on GM are limited.
Q12: What is the molecular formula and weight of GM?
A12: GM has a molecular formula of C22H28N2O4 and a molecular weight of 384.47 g/mol. []
Q13: What spectroscopic data is available for the characterization of GM?
A13: GM's structure has been elucidated using various spectroscopic techniques, including ultraviolet-visible (UV-Vis) spectroscopy, electrospray ionization quadrupole time-of-flight mass spectrometry (ESI-QTOF MS), and nuclear magnetic resonance (NMR) spectroscopy. [, , , ] These techniques provide detailed information about its functional groups, molecular weight, and three-dimensional structure.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



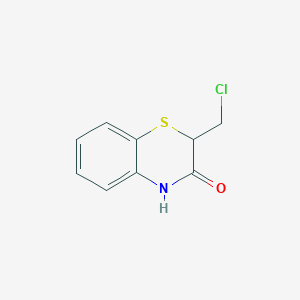
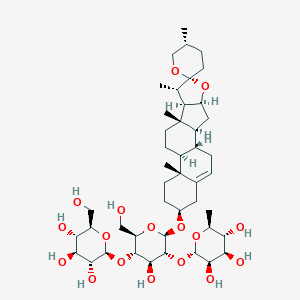
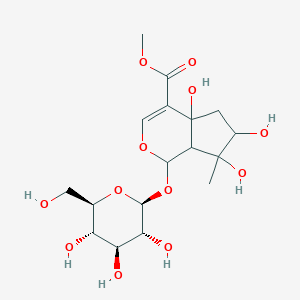
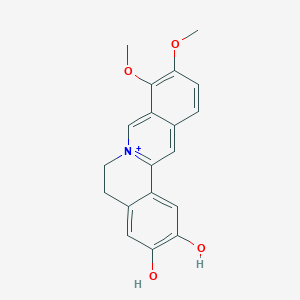
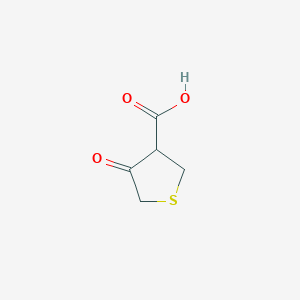

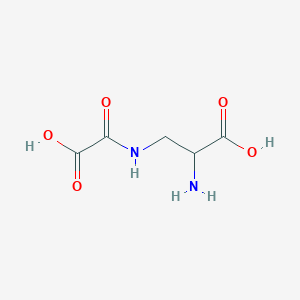
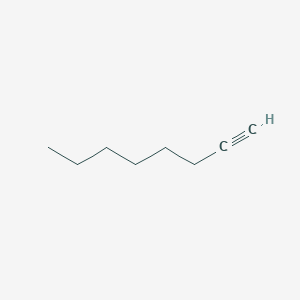
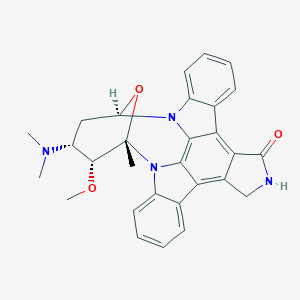
![2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile](/img/structure/B150100.png)


